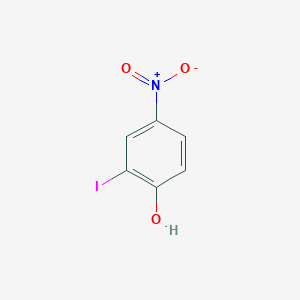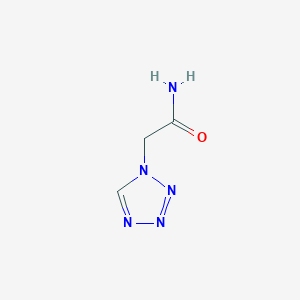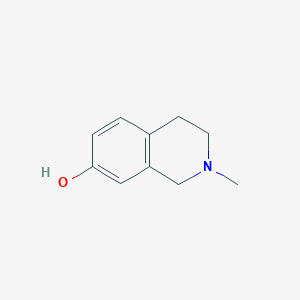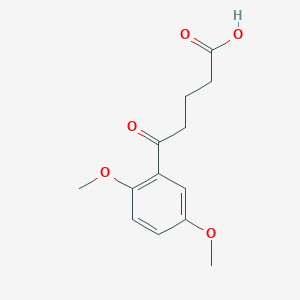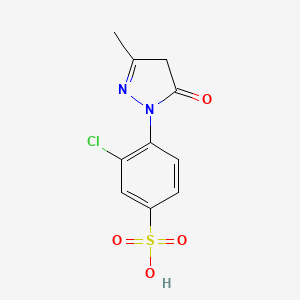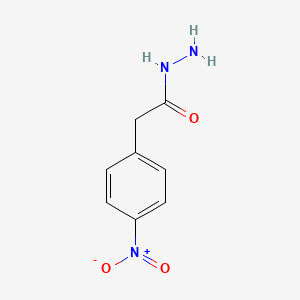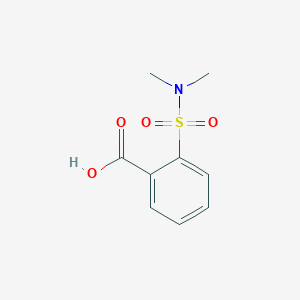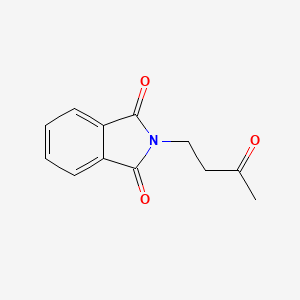
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Übersicht
Beschreibung
“2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid” is a compound that contains a thiazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a carboxylic acid group (-COOH) and a 4-chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached to one of the carbons .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate amine with a carbonyl compound to form the thiazolidine ring . The 4-chlorophenyl group could potentially be introduced through a substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the carboxylic acid group, and the 4-chlorophenyl group . The exact structure would depend on the specific arrangement of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactive groups present in the molecule. The carboxylic acid group could undergo reactions such as esterification or amide formation . The chlorine atom on the phenyl ring could potentially be replaced in a substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the carboxylic acid group could make the compound acidic . The presence of the chlorine atom could influence the compound’s reactivity and polarity .
Wissenschaftliche Forschungsanwendungen
Synthesis of N-Phenylmaleimides
2-(4-Chloro-phenyl)-thiazolidine-4-carboxylic acid: is used in the synthesis of substituted N-phenylmaleimides , which are valuable intermediates in organic synthesis. These compounds have significant biological properties and are used in the Diels–Alder reaction, a key step in the synthesis of various complex organic molecules .
Antiviral Medication Development
This compound serves as a precursor in the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives have been researched for their potential antiviral activities, representing a crucial step in the development of new antiviral drugs .
Green Chemistry Applications
The compound’s derivatives are explored in the context of green chemistry . They are used to develop environmentally friendly synthesis pathways that adhere to principles like atom economy, use of safer chemicals, and waste reduction .
Pharmaceutical Chemistry
In pharmaceutical chemistry, 2-(4-Chloro-phenyl)-thiazolidine-4-carboxylic acid and its derivatives are utilized to create compounds with biological/pharmacophoric properties . These compounds are synthesized under classical and green chemistry conditions, including ultrasound chemistry and mechanochemistry .
Chemical Research and Safety
The compound is also significant in chemical research for understanding and improving safety protocols. It is included in databases that cover hazardous properties, classification, and labelling, providing essential information on safe handling practices .
Mechanochemical Synthesis
Lastly, this compound is involved in the mechanochemical synthesis of biologically active compounds. This method is part of a broader movement towards sustainable and safe synthesis methods, reducing the need for harmful solvents and minimizing waste .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESQASCTNMKKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316425 | |
| Record name | 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90316425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
34491-29-7 | |
| Record name | 34491-29-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90316425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid interact with biological systems, specifically in the context of antimalarial activity?
A: Research suggests that 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid derivatives exhibit antimalarial activity by potentially inhibiting heme polymerization. Heme, a byproduct of hemoglobin degradation within the malaria parasite, is toxic in its free form. These derivatives, by interfering with heme detoxification, could lead to parasite death. This mechanism was suggested based on in vitro studies showing the formation of strong complexes between these compounds and hematin, subsequently inhibiting β-hematin formation. []
Q2: Are there any structural characterizations available for 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid?
A: Yes, a derivative of 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, specifically the 3-(tert-butoxycarbonyl) derivative, has been structurally characterized using X-ray crystallography. [, ] This analysis revealed that the thiazolidine ring adopts a twisted conformation and the molecule can form hydrogen bonds, providing insights into its potential intermolecular interactions.
Q3: How does the structure of 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid derivatives relate to their antimalarial activity?
A: While specific structure-activity relationship (SAR) data for 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid itself is limited in the provided abstracts, research on its derivatives indicates that modifications to the structure can significantly impact antimalarial activity. For example, the presence of a chlorine atom on the phenyl ring and the nature of substituents on the thiazolidine nitrogen seem to play a role in in vivo efficacy against the Plasmodium yoelii N-67 strain. [] Further SAR studies are needed to fully elucidate the impact of structural modifications on activity and potency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



